![molecular formula C26H33ClN2O7 B584274 Unii-XU16D225SC CAS No. 1356841-17-2](/img/structure/B584274.png)
Unii-XU16D225SC
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Overview
Description
Scientific Research Applications
Inhibition of Influenza A Virus
A study published in Marine Drugs investigated the anti-Influenza A virus (IAV) activity of a marine-derived compound mycophenolic acid methyl ester (MAE), which is similar to Moexipril methyl ester . The study showed that MAE inhibited the replication of different influenza A virus strains in vitro with low cytotoxicity . It was found that MAE can mainly block some steps of IAV infection post adsorption . Importantly, oral treatment of MAE can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers .
Metabolism Monitoring
Moexipril methyl ester has been used in studies to monitor the metabolism of Moexipril to Moexiprilat . High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ES-MS) was used in these studies . This application is important in understanding the pharmacokinetics of Moexipril .
Electrochemical Studies
The electrochemistry of Moexipril was studied using electrochemical methods with theoretical calculations . Cyclic voltammetric studies were carried out based on a reversible and adsorption-controlled reduction peak at -1.35 V on a hanging mercury drop electrode (HMDE) . This application is important in understanding the electrochemical properties of Moexipril .
Prodrug for Moexiprilat
Moexipril is the prodrug, yielding moexiprilat by hydrolysis of an ethyl ester group . Moexiprilat is the metabolite responsible for the pharmacological effect after Moexipril . This application is important in the development of drugs for hypertension .
Mechanism of Action
Target of Action
Moexipril methyl ester, also known as UNII-XU16D225SC, is a prodrug for moexiprilat . The primary target of this compound is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .
Pharmacokinetics
Moexipril methyl ester is a prodrug that is metabolized in the liver to form the pharmacologically active compound moexiprilat . It has a bioavailability of 13-22% . The peak plasma concentration of moexiprilat is achieved within about 1.5 hours . The elimination half-life of the active metabolite is between 2-9 hours . It is excreted 50% in the feces and 13% in the urine .
Action Environment
The action of moexipril methyl ester can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the presence of food in the stomach . Furthermore, its effectiveness can be influenced by the patient’s age, liver function, and kidney function . It is generally well-tolerated in elderly patients with hypertension .
properties
IUPAC Name |
(3S)-6,7-dimethoxy-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O7.ClH/c1-16(27-20(26(32)35-4)11-10-17-8-6-5-7-9-17)24(29)28-15-19-14-23(34-3)22(33-2)13-18(19)12-21(28)25(30)31;/h5-9,13-14,16,20-21,27H,10-12,15H2,1-4H3,(H,30,31);1H/t16-,20-,21-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAMJBPJKREJGZ-GQRDWQEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moexipril methyl ester | |
CAS RN |
1356841-17-2 |
Source
|
Record name | Moexipril methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356841172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOEXIPRIL METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU16D225SC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.